4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride
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Overview
Description
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride is a chemical compound that belongs to the class of benzisoxazole derivatives. This compound is known for its significant role in medicinal chemistry, particularly in the synthesis of antipsychotic drugs such as risperidone and paliperidone . The presence of a fluorine atom in its structure enhances its pharmacological properties, making it a valuable intermediate in drug development .
Preparation Methods
The synthesis of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The target product is obtained with yields ranging from 55% to 92% . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a ligand for serotonin and dopamine receptors, modulating their activity and influencing neurotransmission . This modulation helps in alleviating symptoms of psychiatric disorders such as schizophrenia by balancing the levels of these neurotransmitters .
Comparison with Similar Compounds
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride is unique due to its fluorine substitution, which enhances its pharmacological properties compared to similar compounds. Some similar compounds include:
Paliperidone: A metabolite of risperidone with similar therapeutic effects but improved pharmacokinetic properties.
Iloperidone: Another antipsychotic with a benzisoxazole core, used for the treatment of schizophrenia.
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications, highlighting the unique properties of this compound .
Properties
IUPAC Name |
4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-9-10(7-8)17-15-11(9)12(16)3-5-14-6-4-12;/h1-2,7,14,16H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVKBLOFSAOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=NOC3=C2C=CC(=C3)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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